
2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound features a furanone ring with an ethyl group at the 3-position and a hydroxymethyl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with formaldehyde under acidic conditions to form the furanone ring. The hydroxymethyl group can be introduced through subsequent reactions involving hydroxylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction temperatures are often employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The furanone ring can be reduced to form a dihydrofuranone.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 3-ethyl-4-(carboxymethyl)-2(5H)-furanone.
Reduction: Formation of 3-ethyl-4-(hydroxymethyl)-dihydrofuranone.
Substitution: Formation of various substituted furanones depending on the substituent introduced.
科学的研究の応用
2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with furanone moieties.
Industry: Utilized in the production of flavor and fragrance compounds due to its unique aromatic properties.
作用機序
The mechanism of action of 2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the furanone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2(5H)-Furanone, 3-methyl-4-(hydroxymethyl)-(9CI)
- 2(5H)-Furanone, 3-ethyl-4-(methoxymethyl)-(9CI)
- 2(5H)-Furanone, 3-propyl-4-(hydroxymethyl)-(9CI)
Uniqueness
2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) is unique due to the specific positioning of the ethyl and hydroxymethyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H10O3 |
|---|---|
分子量 |
142.15 g/mol |
IUPAC名 |
4-ethyl-3-(hydroxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-2-6-5(3-8)4-10-7(6)9/h8H,2-4H2,1H3 |
InChIキー |
IOHGNCOSSXECQO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(COC1=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


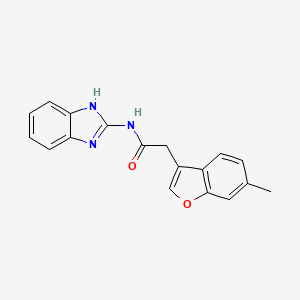
![Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15304927.png)
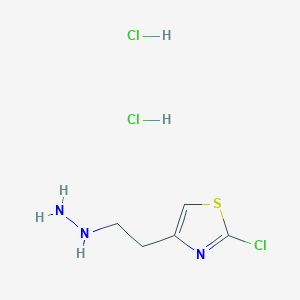
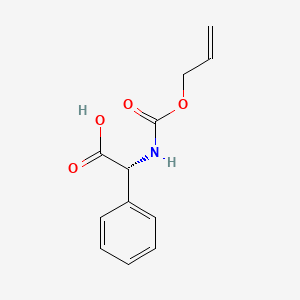

![(3R)-2-(2,6-difluoro-4-methoxybenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B15304942.png)
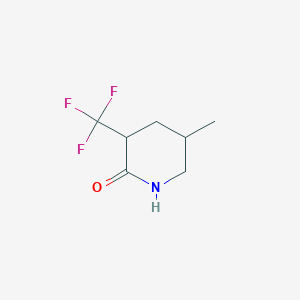
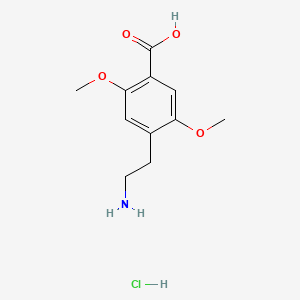
![N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B15304974.png)
![[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride](/img/structure/B15304975.png)
![Benzyl ((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B15304983.png)

![[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers](/img/structure/B15305000.png)
![Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride](/img/structure/B15305004.png)
